4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1736-51-2
VCID: VC7874840
InChI: InChI=1S/C9H4Cl2F2N4/c10-7-15-8(11)17-9(16-7)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15,16,17)
SMILES: C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)Cl
Molecular Formula: C9H4Cl2F2N4
Molecular Weight: 277.05 g/mol

4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine

CAS No.: 1736-51-2

Cat. No.: VC7874840

Molecular Formula: C9H4Cl2F2N4

Molecular Weight: 277.05 g/mol

* For research use only. Not for human or veterinary use.

4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine - 1736-51-2

Specification

CAS No. 1736-51-2
Molecular Formula C9H4Cl2F2N4
Molecular Weight 277.05 g/mol
IUPAC Name 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C9H4Cl2F2N4/c10-7-15-8(11)17-9(16-7)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15,16,17)
Standard InChI Key PMDBPRSHHOBNSW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)Cl

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine typically involves stepwise nucleophilic substitution reactions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material, where two chlorine atoms are sequentially replaced by target substituents. The 2,4-difluoroaniline group is introduced under controlled conditions, often using polar aprotic solvents like dichloromethane or dimethylformamide (DMF) with a base such as Hunig’s base .

Example Synthesis:

  • First substitution: Reaction of cyanuric chloride with 2,4-difluoroaniline at 0–5°C yields 2-amino-4,6-dichloro-1,3,5-triazine.

  • Second substitution: Further reaction with another equivalent of 2,4-difluoroaniline at elevated temperatures (80–120°C) produces the final compound .

Physicochemical Characteristics

  • Molecular weight: 277.06 g/mol .

  • Appearance: Pale yellow crystalline solid .

  • Purity: Commercial samples are typically ≥95% pure .

  • Stability: Stable under ambient conditions but sensitive to moisture and strong acids/bases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.7±0.1 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in DMSO, DMF

Pharmacological Applications

Antiparasitic Activity

This compound has been investigated as a cysteine protease inhibitor, targeting enzymes like cruzain in Trypanosoma cruzi and rhodesain in Trypanosoma brucei. Modifications to the triazine scaffold, including fluorophenyl substitutions, enhance binding affinity to parasitic proteases. For example, analogs with 3,5-difluorophenyl groups exhibited IC₅₀ values as low as 0.025 μM against cruzain .

Table 2: Inhibitory Activity Against Parasitic Proteases

CompoundTarget EnzymeIC₅₀ (μM)Source
Triazine-nitrile analogCruzain0.025
Purine-modified analogRhodesain0.013
SupplierLocationPurityPackaging
Key Organics LimitedUnited Kingdom≥95%1g–100g
Ryan Scientific, Inc.United States≥95%500mg–50g
MolCore BioPharmatechChina≥97%Bulk

Note: Handling requires technical expertise due to its hygroscopic nature and potential toxicity .

Structural and Molecular Insights

X-ray Crystallography

While crystal structure data for this specific compound is limited, related triazine derivatives (e.g., 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) reveal a planar triazine ring with bond lengths of 1.32 Å (C–N) and 1.71 Å (C–Cl) . The difluorophenyl group adopts a meta-para substitution pattern, optimizing steric and electronic interactions .

Computational Modeling

Density functional theory (DFT) studies predict a dipole moment of 4.2 Debye, attributed to the asymmetric distribution of electronegative substituents. The HOMO-LUMO gap (5.3 eV) suggests moderate reactivity, consistent with its role as an electrophile in cross-coupling reactions .

Patent Landscape and Future Directions

A 2012 patent (WO2012143399A1) highlights substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines as cyclin-dependent kinase (CDK) inhibitors for treating hyperproliferative disorders . The difluorophenyl variant shows promise in preclinical models of cancer, with ongoing studies optimizing pharmacokinetic properties .

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